molecular formula C21H20FNO3 B11382400 6-ethyl-3-(4-fluorobenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

6-ethyl-3-(4-fluorobenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11382400
M. Wt: 353.4 g/mol
InChI Key: BLCAIKWEJDMFEM-UHFFFAOYSA-N
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Description

6-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structure, which includes an ethyl group, a fluorophenylmethyl group, and a methyl group attached to a chromeno-oxazin core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde, under acidic conditions.

    Introduction of the Oxazin Ring: The oxazin ring is introduced through a condensation reaction with an appropriate amine and a carbonyl compound.

    Functional Group Modifications: The ethyl, fluorophenylmethyl, and methyl groups are introduced through various substitution reactions using reagents like ethyl halides, fluorobenzyl halides, and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, halogenating agents (e.g., N-bromosuccinimide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways such as the NF-kB pathway, which is involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    6-ETHYL-3-(4-FLUOROPHENYL)-7-METHOXY-2-METHYL-4H-CHROMEN-4-ONE: Similar in structure but with a methoxy group instead of the oxazin ring.

    6-ETHYL-3-(4-FLUOROPHENYL)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE: Contains a hydroxy group instead of the oxazin ring.

Uniqueness

The presence of the oxazin ring in 6-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE imparts unique chemical properties, such as increased stability and specific reactivity, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

6-ethyl-3-[(4-fluorophenyl)methyl]-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C21H20FNO3/c1-3-15-9-19(24)26-21-13(2)20-16(8-18(15)21)11-23(12-25-20)10-14-4-6-17(22)7-5-14/h4-9H,3,10-12H2,1-2H3

InChI Key

BLCAIKWEJDMFEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=C(C=C4)F

Origin of Product

United States

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